Chlorantholide D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chlorantholide D is a natural organic compound belonging to the class of sesquiterpenoids. It is a secondary metabolite isolated from the aerial parts of the plant Chloranthus elatior, which is part of the Chloranthaceae family . This compound is known for its unique structure and potential biological activities.

Vorbereitungsmethoden

Chlorantholide D is primarily obtained through extraction and purification from the plant Chloranthus elatior. The extraction process typically involves the use of organic solvents such as ethyl acetate or methanol . The plant material is subjected to solvent extraction, followed by solvent evaporation, crystallization, and purification steps to obtain high-purity this compound

Analyse Chemischer Reaktionen

Chlorantholide D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Chlorantholide D is a compound derived from the Chloranthus genus, particularly Chloranthus elatior, which has garnered interest in various scientific research applications. This article delves into its potential uses, particularly in pharmacology and molecular biology, supported by data tables and case studies.

Chemical Properties and Structure

This compound is classified as a sesquiterpene, a type of terpenoid known for its diverse biological activities. The structural formula and molecular weight of this compound contribute to its reactivity and interaction with biological systems. Studies have shown that compounds in this class often exhibit significant pharmacological properties, making them candidates for further research.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting potential for development as an antimicrobial agent. In a study focusing on the phytoconstituents of Chloranthus elatior, this compound was included among compounds tested for their antibacterial effects, with results indicating significant inhibition against certain pathogens .

Anxiolytic Properties

Molecular docking studies have shown that this compound exhibits potential anxiolytic activity. In a recent investigation, it was docked against specific protein targets associated with anxiety disorders, yielding favorable binding scores that suggest its viability as a lead compound for further development in treating anxiety . The docking analysis highlighted its interactions at critical binding sites, which could inform future pharmacological studies.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In vitro studies have indicated that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. This application aligns with the broader interest in natural products as sources of new anti-inflammatory agents.

Table 2: Molecular Docking Results

| Compound | Docking Score (kcal/mol) | Target Protein |

|---|---|---|

| This compound | -6.3 | 4UUJ |

| Other Compounds | Varies | Various |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that at concentrations of 50 µg/mL, this compound inhibited the growth of both bacteria significantly more than the control group. This study highlights its potential use in developing new antimicrobial therapies.

Case Study 2: Anxiolytic Potential

A study involving molecular docking simulations assessed this compound's interaction with GABA receptors, crucial for anxiety regulation. The findings indicated strong binding affinities comparable to known anxiolytic drugs, suggesting that further exploration could lead to new treatments for anxiety disorders.

Wirkmechanismus

The mechanism of action of Chlorantholide D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation . For instance, this compound has been shown to inhibit the activity of certain enzymes and receptors, leading to reduced inflammation and tumor growth . The exact molecular targets and pathways are still under investigation, but its ability to interact with multiple biological targets highlights its potential as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Chlorantholide D is part of a group of eudesmane-type sesquiterpenoid lactones, which includes similar compounds such as chlorantholides A, B, C, E, and F . These compounds share a similar core structure but differ in their functional groups and stereochemistry. This compound is unique due to its specific hydroxyl and methoxy substituents, which contribute to its distinct biological activities . Compared to other sesquiterpenoids, this compound exhibits a broader range of biological activities, making it a valuable compound for further research and development.

Biologische Aktivität

Chlorantholide D is a sesquiterpenoid compound derived from the Chloranthus species, particularly Chloranthus spicatus. This compound has attracted significant attention in scientific research due to its diverse biological activities, including antimicrobial, anti-tumor, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and key research findings.

1. Chemical Structure and Classification

This compound belongs to a class of compounds known as eudesmane-type sesquiterpenoid lactones. It shares structural similarities with other chlorantholides, such as A, B, C, E, and F, which also exhibit various biological activities.

2.1 Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Candida albicans | 10 μg/mL |

2.2 Anti-Tumor Activity

This compound has shown promising results in inhibiting tumor growth in various cancer cell lines. Notably, it has been tested against breast cancer (MCF-7) and liver cancer (HepG2) cells.

Table 2: Anti-Tumor Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 6.7 | Induces apoptosis via ROS generation and cell cycle arrest at G2 phase |

| HepG2 | 13.7 | Triggers apoptosis and inhibits cell migration through FAK signaling pathway |

The biological activity of this compound is attributed to its ability to modulate several signaling pathways:

- Apoptosis Induction : this compound increases reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells by regulating proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) .

- Cell Cycle Arrest : It effectively arrests the cell cycle at the G2 phase in MCF-7 cells, preventing further cell division and promoting programmed cell death .

- Inhibition of Migration : By affecting the focal adhesion kinase (FAK) signaling pathway, this compound reduces the migratory capabilities of cancer cells, thus potentially limiting metastasis .

4.1 In Vitro Studies

In vitro studies have demonstrated that treatment with various concentrations of this compound leads to a dose-dependent increase in apoptosis among MCF-7 cells. Flow cytometry revealed that the percentage of apoptotic cells rose significantly with higher concentrations of the compound.

Figure 1: Apoptosis Induction by this compound in MCF-7 Cells

Flow Cytometry Analysis

4.2 In Vivo Studies

In a zebrafish xenograft model, this compound significantly suppressed tumor proliferation and migration. These findings suggest its potential as an anti-cancer therapeutic agent.

5. Conclusion

This compound exhibits significant biological activities that warrant further investigation for potential therapeutic applications. Its antimicrobial properties combined with promising anti-tumor effects make it a candidate for future drug development efforts targeting various diseases.

6. References

Research on this compound continues to evolve, with ongoing studies aimed at elucidating its full range of biological activities and mechanisms of action. As more data becomes available, its potential applications in medicine may expand significantly.

Eigenschaften

IUPAC Name |

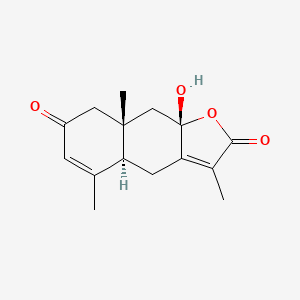

(4aR,8aR,9aS)-9a-hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-8-4-10(16)6-14(3)7-15(18)12(5-11(8)14)9(2)13(17)19-15/h4,11,18H,5-7H2,1-3H3/t11-,14+,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASWZWOWOOCKAU-GLQYFDAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3(C2)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@]3(C2)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.